molecular formula C18H14ClN3O4 B2984129 Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate CAS No. 955282-60-7

Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate

Cat. No.: B2984129
CAS No.: 955282-60-7
M. Wt: 371.78
InChI Key: OSWOZLDEMRESGW-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate is a quinoline derivative characterized by a chloro substituent at position 6, a 4-nitrophenylamino group at position 4, and an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 6-chloro-4-(4-nitroanilino)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O4/c1-2-26-18(23)15-10-20-16-8-3-11(19)9-14(16)17(15)21-12-4-6-13(7-5-12)22(24)25/h3-10H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWOZLDEMRESGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Amination: The 4-position amino group can be introduced by reacting the chloroquinoline intermediate with 4-nitroaniline under basic conditions.

    Esterification: Finally, the carboxylic acid group at the 3-position can be esterified using ethanol and a dehydrating agent like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times. Catalysts and automated systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The quinoline ring can be hydrogenated under high pressure to form tetrahydroquinoline derivatives.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Ammonia (NH3), thiourea.

Major Products

    Reduction of Nitro Group: 4-aminophenyl derivative.

    Hydrogenation of Quinoline Ring: Tetrahydroquinoline derivative.

    Substitution of Chloro Group: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimalarial, antibacterial, and anticancer agent due to the bioactivity of quinoline derivatives.

    Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: Investigated for its properties in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. In the case of antimalarial activity, it may interfere with the heme detoxification pathway in Plasmodium parasites, leading to their death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among quinoline-3-carboxylate derivatives significantly alter their physicochemical and biological profiles:

Compound Name Substituents (Positions) Key Functional Groups References
Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate Cl (6), 4-nitrophenylamino (4), ethyl ester (3) Nitro, chloro, ester -
Ethyl 6-methyl-4-((3-sulphamoylphenyl)amino)quinoline-3-carboxylate Me (6), sulphamoylphenylamino (4), ethyl ester (3) Sulphonamide, methyl, ester
Ethyl 6-chloro-4-(2-phenyl-1H-indol-3-yl)quinoline-3-carboxylate Cl (6), indolyl (4), ethyl ester (3) Indole, chloro, ester
O3-ethyl O6-methyl 4-(3-acetylanilino)quinoline-3,6-dicarboxylate Acetylanilino (4), ethyl ester (3), methyl ester (6) Acetyl, dual esters
Ethyl 4-{[(4-chlorophenyl)methyl]amino}-6-(trifluoromethyl)quinoline-3-carboxylate CF3 (6), chlorobenzylamino (4), ethyl ester (3) Trifluoromethyl, chloro, ester
  • Electron-Withdrawing Groups : The nitro group in the target compound contrasts with sulphamoyl (polar, hydrogen-bonding) or trifluoromethyl (lipophilic, metabolically stable) groups .

Physicochemical Properties

  • Solubility and Lipophilicity: Sulphamoyl () and hydroxyethylamino () groups enhance hydrophilicity, whereas trifluoromethyl () and nitro groups increase lipophilicity.

Data Tables

Table 1: Molecular Weights and Spectral Data

Compound Molecular Formula Molecular Weight HRMS (Observed) References
This compound C19H15ClN4O4 398.80 - -
Ethyl 6-chloro-4-(2-phenyl-1H-indol-3-yl)quinoline-3-carboxylate C26H18ClN3O2 439.89 355.0995 [M+H]+ (calc. 355.0997)
Ethyl 4-{[(4-chlorophenyl)methyl]amino}-6-(trifluoromethyl)quinoline-3-carboxylate C20H15ClF3N3O2 421.80 -

Biological Activity

Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate, a quinoline derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being explored for various therapeutic applications, particularly in the realms of anticancer and antimicrobial activities.

This compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₈H₁₄ClN₃O₄
Molecular Weight 373.77 g/mol
CAS Number 17016639
Density Not specified
Boiling Point Not specified
Melting Point Not specified

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives, including this compound, as antiproliferative agents targeting various cancer cell lines. A notable study synthesized a series of quinoline derivatives and evaluated their activity against cancer cells. The compound exhibited significant inhibition of cell proliferation, likely through mechanisms involving the inhibition of key signaling pathways such as VEGFR-2, which is crucial for tumor growth and metastasis .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Research indicates that compounds with similar structures demonstrate activity against both Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group is believed to enhance the compound's ability to penetrate bacterial cell walls, thereby increasing its efficacy .

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzymatic Pathways : The quinoline structure is known to interact with various enzymes involved in cellular metabolism.
  • Induction of Apoptosis : Studies suggest that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Antimicrobial Mechanisms : Similar compounds have shown to disrupt bacterial cell membrane integrity and inhibit essential metabolic pathways .

Study on Anticancer Activity

In a study published in Scientific Reports, researchers synthesized a series of quinoline derivatives and tested their cytotoxicity against human cancer cell lines. This compound was found to have an IC₅₀ value significantly lower than that of standard chemotherapeutics, indicating higher potency .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial effects of similar quinoline derivatives against various bacterial strains. The results showed that this compound exhibited notable antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Q & A

Basic Research Questions

Q. How can synthetic routes for Ethyl 6-chloro-4-((4-nitrophenyl)amino)quinoline-3-carboxylate be optimized to improve yield and regioselectivity?

  • Methodology :

  • Solvent and Catalyst Screening : Use polar aprotic solvents (e.g., DMSO) and additives like tetrabutylammonium iodide (Bu4NI) to influence regioselectivity during alkylation or acylation steps. For example, heating in DMSO with Bu4NI can shift product ratios toward N-ethylated derivatives .
  • Reaction Monitoring : Employ TLC or HPLC to track intermediates and optimize reaction times. Adjust temperature (e.g., reflux vs. room temperature) to minimize side products like hydroxylated by-products .
  • Purification : Use silica-gel column chromatography with gradients of petroleum ether/ethyl acetate (e.g., 5:1) for efficient separation. Recrystallization from ethanol or ethyl acetate enhances purity .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodology :

  • Spectroscopy :
  • <sup>1</sup>H/ <sup>13</sup>C NMR : Assign peaks for the quinoline core (e.g., aromatic protons at δ 7.5–8.5 ppm) and ester groups (e.g., ethyl CH3 at δ 1.3–1.5 ppm). Confirm substitution patterns via coupling constants .
  • IR : Identify carbonyl stretches (C=O at ~1700 cm<sup>−1</sup>) and nitro group vibrations (~1520 cm<sup>−1</sup>) .
  • Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C19H15ClN3O4, expected m/z ≈ 390.08) and fragmentation patterns .
  • Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N percentages (e.g., C: 58.54%, H: 3.86%, N: 10.73%) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å). Optimize crystal growth via slow evaporation of ethyl acetate .
  • Structure Refinement : Apply SHELXL for small-molecule refinement. Anisotropic displacement parameters (ADPs) refine thermal motion, while riding models position hydrogen atoms. Validate geometry with WinGX/ORTEP for bond angle and torsion analysis .
  • Validation : Check for R-factor convergence (<5%) and analyze residual electron density maps to confirm absence of disorder .

Q. How can contradictory data on regioselectivity in nitroquinoline derivatives be addressed during synthesis?

  • Methodology :

  • Mechanistic Studies : Probe electronic effects using DFT calculations to predict nitro group orientation. The electron-withdrawing nitro group directs electrophilic substitution to specific quinoline positions .
  • Competitive Experiments : Compare reaction outcomes under varying conditions (e.g., acidic vs. basic media). For example, in DMSO, steric hindrance from the 4-nitrophenyl group may favor N-alkylation over O-alkylation .
  • Cross-Validation : Combine HPLC, <sup>19</sup>F NMR (if fluorine substituents exist), and SCXRD to resolve structural ambiguities .

Q. What strategies are effective for designing bioactive derivatives of this compound?

  • Methodology :

  • Functionalization : Introduce substituents at the quinoline C-2 or C-7 positions via nucleophilic aromatic substitution (e.g., piperazine for antibacterial activity) .
  • Click Chemistry : Use Sharpless conditions to append triazole rings via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This enhances solubility and target binding .
  • Biological Screening : Test derivatives against Gram-positive/-negative bacteria (MIC assays) or cancer cell lines (MTT assays). Correlate substituent electronic profiles (Hammett σ values) with activity trends .

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